N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-13-5-6-15(14(2)9-13)11-20(24)23-21-22-17(12-27-21)16-7-8-18(25-3)19(10-16)26-4/h5-10,12H,11H2,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNNVDBYZWHGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3,4-dimethoxybenzaldehyde and thiosemicarbazide can yield the thiazole ring, which is then further reacted with 2,4-dimethylphenylacetic acid to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide, as anticancer agents. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Standard Drug Comparison |
|---|---|---|
| MCF-7 (Breast) | 5.71 | 5-Fluorouracil |
| HepG2 (Liver) | 10.25 | Doxorubicin |
| PC3 (Prostate) | 8.50 | Cisplatin |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, particularly in breast and liver cancer cells .
2. Anticonvulsant Properties
The anticonvulsant activity of thiazole derivatives has been documented in various models. For instance, compounds similar to this compound have demonstrated significant protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The structure-activity relationship (SAR) studies indicate that substitutions on the thiazole ring enhance anticonvulsant efficacy .
Antimicrobial Applications
Thiazole-containing compounds have also shown promising antimicrobial activity. In vitro studies indicate that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibiotics or adjuvants to existing therapies .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could modulate neurotransmitter receptors linked to seizure activity.
Case Studies
Several case studies have been conducted on thiazole derivatives:
- Study on Anticancer Efficacy : A study published in MDPI demonstrated that thiazole derivatives significantly inhibited the growth of MCF-7 cells through apoptosis pathways .
- Anticonvulsant Activity Study : Another research highlighted the anticonvulsant effects of thiazole derivatives in rodent models, showing a marked decrease in seizure frequency compared to control groups .
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Thiazole-Acetamide Family
The compound shares structural homology with several derivatives synthesized and evaluated in recent studies. Key comparisons include:
Key Observations :
- Substituent Effects on Bioactivity :
- The 3,4-dimethoxy groups on the phenyl ring (target compound) may enhance lipophilicity and π-π stacking interactions compared to 6a , which has a hydroxyl group that could reduce membrane permeability .
- Chlorophenyl substituents (e.g., 107m ) improve antibacterial activity (MIC: 6.25 μg/mL) due to increased electron-withdrawing effects, whereas methoxy groups (target compound) might favor antifungal or anti-inflammatory activity .
Comparison with Non-Thiazole Acetamide Derivatives
The compound is also contrasted with structurally distinct acetamides:
Key Observations :
- Hybrid Structures : The oxadiazole-thiazole hybrid () introduces a sulfanyl linker, which may improve solubility but reduce metabolic stability compared to the target compound’s simpler acetamide linkage .
- Pyrazole-Based Analogs : Pyrazole-acetamides () exhibit structural mimicry of penicillin side chains, suggesting divergent biological targets (e.g., bacterial cell wall synthesis) compared to thiazole-based compounds .
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability :
Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas chlorophenyl substituents (e.g., 107m ) may confer longer half-lives due to slower oxidative metabolism .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, antiviral, and antibacterial properties based on current research findings.
- Molecular Formula : C19H18N6O3S2
- Molar Mass : 442.51 g/mol
- CAS Number : 1091584-55-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been tested against various cancer cell lines to assess its cytotoxic effects.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated that compounds similar to this compound exhibited significant inhibitory effects:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HT-29 | 68.28 |
| This compound | MDA-MB-231 | 62.95 |
These findings suggest that the compound's structure contributes to its ability to inhibit cancer cell proliferation effectively .
Antiviral Activity
Thiazole derivatives have also been investigated for their antiviral properties. A comprehensive review identified several thiazole-containing compounds demonstrating activity against viral infections.
The antiviral mechanism is believed to involve the inhibition of viral replication processes. For instance, certain thiazole derivatives have shown enhanced activity against retroviruses by targeting reverse transcriptase enzymes. This mechanism was notably observed in compounds structurally related to this compound .
Antibacterial Activity
The antibacterial efficacy of thiazole derivatives has been documented against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the phenyl ring has been linked to increased antibacterial activity.
Research Findings
In a study assessing the antibacterial properties of various thiazole compounds:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 μg/mL |
| This compound | S. aureus | 16 μg/mL |
These results indicate that the compound exhibits promising antibacterial properties and could serve as a lead for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. The presence of specific functional groups significantly influences their pharmacological profiles:
- Dimethoxy Substituents : Enhance lipophilicity and improve membrane permeability.
- Thiazole Moiety : Acts as a bioactive scaffold contributing to anticancer and antimicrobial activities.
- Phenyl Groups : Variations in substitution patterns can modulate potency and selectivity against different biological targets .
Q & A
Q. What are the established synthetic methodologies for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling a carboxylic acid derivative (e.g., 2-(2,4-dimethylphenyl)acetic acid) with a thiazol-2-amine derivative (e.g., 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine) using carbodiimide-based coupling agents. Key steps include:
- Reagents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) or HATU with triethylamine (TEA) as a base .
- Solvents : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) under anhydrous conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/acetone mixtures .
- Optimization : Control reaction temperature (e.g., 273 K for 3 hours) and stoichiometry (1:1 molar ratio of acid to amine) to minimize side products .
Q. Example Protocol :
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H NMR in DMSO- to resolve aromatic protons (δ 6.8–7.5 ppm) and the acetamide NH proton (δ ~10.5 ppm). Coupling constants () help confirm substituent positions .
- X-ray Crystallography : Employ SHELXL for structure refinement. Key parameters include:
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., CHNOS: calc. 382.13) .
Q. Crystallographic Data (Example) :
| Parameter | Value | Reference |
|---|---|---|
| Space group | P | |
| Torsion angle (thiazole/aryl) | 72.4° | |
| Hydrogen bond length (N–H···N) | 2.89 Å |
Advanced Research Questions
Q. How do substituent variations on the phenyl and thiazole rings influence bioactivity and physicochemical properties?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Physicochemical Properties :
Q. SAR Case Study :
| Derivative | Substituents | IC (Hec1/Nek2) | Reference |
|---|---|---|---|
| A | 3,4-Dimethoxyphenyl | 0.8 µM | |
| B | 4-Chlorophenyl | 2.5 µM | |
| C | 2,4,6-Trimethylphenyl | >10 µM |
Q. How should researchers address discrepancies in reported biological activity data for similar thiazole acetamides?
Methodological Answer:
- Assay Standardization :
- Data Analysis :
Q. Common Pitfalls :
Q. What computational methods predict binding affinity and interaction mechanisms with biological targets?
Methodological Answer:
Q. Example Docking Results :
| Target | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|
| Hec1 | -9.2 | Lys45, Asp89, Tyr156 | |
| Nek2 | -8.7 | Glu61, Arg148 |
Q. How can researchers resolve contradictions in crystallographic data refinement?
Methodological Answer:
- Software Tools : Use SHELXL for refinement. Critical steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
